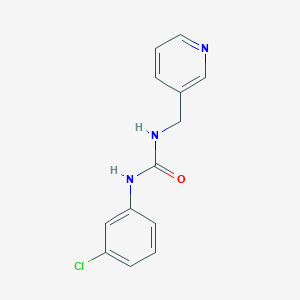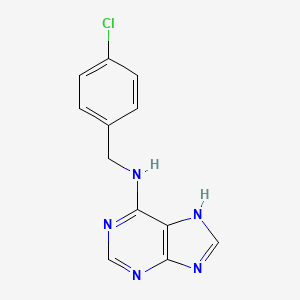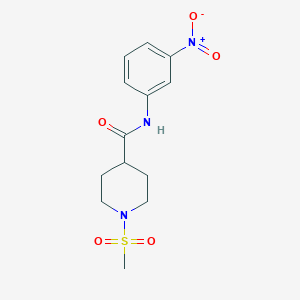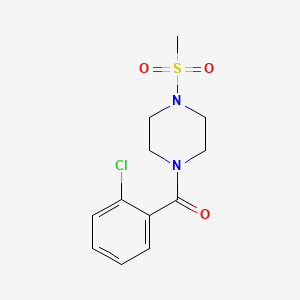![molecular formula C14H11N3OS B5717887 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the family of pyridine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine is not fully understood. However, it has been reported to inhibit various enzymes and proteins such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been reported to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine in lab experiments is its high purity and yield. It is also relatively easy to synthesize using the methods mentioned above. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine. One of the most promising directions is its potential use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another direction is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in animal models and humans. Additionally, its potential use in the treatment of infectious diseases such as tuberculosis and malaria should be explored further.
Méthodes De Synthèse
The synthesis of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been reported using various methods. One of the most common methods involves the reaction of 2-chloro-5-(phenylthio)pyridine with sodium azide in the presence of copper(I) iodide. Another method involves the reaction of 2-chloro-5-(phenylthio)pyridine with sodium azide in the presence of triphenylphosphine and copper(I) bromide. Both of these methods have been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
2-phenyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-6-12(7-3-1)13-16-17-14(18-13)19-10-11-5-4-8-15-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYPFDAKAARHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanylmethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)
![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)


![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)

![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)

![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)